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Population Pharmacokinetic Modeling of
Isavuconazonium Sulfate: Application Notes
and Experimental Protocols

Introduction and Clinical Significance

Isavuconazonium sulfate, a water-soluble prodrug, is rapidly converted in the blood to the active metabolite

isavuconazole (ISA), a second-generation broad-spectrum triazole antifungal agent. With its approval for

invasive aspergillosis and invasive mucormycosis, ISA has emerged as a critical therapeutic option for

serious fungal infections, particularly given its availability as both intravenous and oral formulations with

nearly 98% bioavailability. The population pharmacokinetic (popPK) modeling of ISA plays a pivotal

role in optimizing dosing regimens for diverse patient populations, identifying factors contributing to

pharmacokinetic variability, and supporting model-informed precision dosing approaches in clinical practice.
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Unlike other triazoles, ISA exhibits favorable pharmacokinetic properties including minimal food effects,

no requirement for gastric acid for absorption, and predictable exposure across multiple patient populations,

making it an ideal candidate for popPK analysis [1].

The expanded use of popPK modeling in drug development has been facilitated by advances in nonlinear

mixed-effects modeling software and methodologies, allowing researchers to simultaneously analyze sparse

data collected during routine clinical care alongside rich data from controlled clinical trials. For ISA, popPK

models have been instrumental in quantifying interindividual variability, identifying significant covariates

that influence drug exposure, and supporting regulatory approvals including the extension to pediatric

patients. These models provide the foundation for Monte Carlo simulations that predict drug exposure

under various dosing scenarios, enabling clinicians to optimize therapy for specific patient subpopulations

without the need for costly and time-consuming clinical trials [2] [3].

Existing PopPK Models and Characteristics

Summary of Published PopPK Models

A systematic review of literature published through March 2023 identified six robust popPK studies for

isavuconazole encompassing healthy volunteers and various patient populations, including those with

invasive fungal infections, malignant tumors, neutropenia, and solid organ transplantation. These studies

collectively analyzed data from 981 individuals aged 17 to 87 years, incorporating a diverse racial

representation of Caucasians, Asians, and Blacks. Dosing regimens across studies typically followed the

approved administration protocol: 200 mg every 8 hours for the first 48 hours (loading dose) followed by

200 mg once daily (maintenance dose) [1].

Table 1: Characteristics of Included Population Pharmacokinetic Studies of Isavuconazole

Study Population Sample Size Demographics Dosing Regimen Model Type

VITAL Trial
Patients

136 Mixed races; renal
impairment

200mg Q8H (48h) →
200mg QD

Two-
compartment
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Study Population Sample Size Demographics Dosing Regimen Model Type

Healthy
Volunteers &
Patients

189 (healthy)
232 (patients)

Age 19-85; mixed
races

40-400mg
single/multiple doses

Two-
compartment

Hepatic
Impairment

99 total Mild-moderate liver

disease

Single 100mg dose Two-

compartment

Elderly vs
Nonelderly

48 Age 19-85 Single 200mg dose Two-

compartment

Solid Organ
Transplant

79 Mean age 53.9

years

200mg Q8H (48h) →

200mg IV

Two-

compartment

All developed popPK models consistently employed a two-compartment structural model with first-order

elimination. For oral formulations, the absorption process was most frequently characterized using a Weibull

absorption function, which provides greater flexibility in capturing complex absorption patterns compared

to standard first-order absorption models. This structural model choice effectively described the

characteristic multiphasic disposition of ISA, which demonstrates extensive tissue distribution with a mean

steady-state volume of distribution of approximately 450 liters and a prolonged elimination half-life ranging

from 56 to 104 hours [1] [3].

Covariate Effects on Isavuconazole Pharmacokinetics

The popPK analyses systematically identified several patient factors that significantly influence ISA

exposure, enabling more personalized dosing approaches. Body mass index (BMI) emerged as the most

frequently identified covariate, followed by total body weight, lean body mass, race, sex, and population type

(healthy volunteers versus patients). Notably, one analysis revealed that clearance was approximately 36%

lower in Asian populations compared to Caucasians, suggesting potential ethnic differences in drug

metabolism or disposition. Creatinine clearance, surprisingly, did not demonstrate a significant effect on ISA

clearance, supporting the current labeling that no dose adjustment is necessary in patients with renal

impairment, including those with end-stage renal disease requiring hemodialysis [1] [3].

Table 2: Key Covariate Effects Identified in Isavuconazole Population Pharmacokinetic Models
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Covariate
Effect on Pharmacokinetic
Parameters

Clinical Implications

Race Clearance 36% lower in Asians vs

Caucasians

Potential for ethnicity-based dosing

adjustments

Body Size Metrics
(BMI, TBW, LBM)

Impact on volume of distribution Weight-based dosing may be beneficial

in extremes of body weight

Hepatic Function Moderate impairment (Child-Pugh

B) increases exposure

Monitoring recommended in severe

hepatic impairment

Population Type Differences between healthy

volunteers and patients

Disease state influences

pharmacokinetics

Age and Sex Minor effects observed No dose adjustment recommended

The clinical relevance of these covariate effects was further assessed through probability of target

attainment (PTA) analyses using Monte Carlo simulations. These simulations demonstrated that the

standard dosing regimen achieves adequate drug exposure in >90% of simulated patients for minimum

inhibitory concentration (MIC) values up to 1 mg/L according to European Committee on Antimicrobial

Susceptibility Testing methodology. This comprehensive covariate analysis provides valuable insights for

clinicians managing special populations and underscores the utility of popPK modeling in identifying factors

with potential clinical significance [3].

Methodological Protocols for PopPK Model
Development

Structural Model Selection and Parameter Estimation

The development of a robust popPK model begins with the identification of an appropriate structural model

that accurately describes the time course of drug concentrations in the population of interest. For

isavuconazole, all published models have utilized a two-compartment structural model with first-order
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elimination, reflecting its characteristic polyexponential disposition kinetics. The absorption phase for oral

administration has been most successfully characterized using a Weibull absorption function, which offers

greater flexibility than simple first-order absorption by accommodating various absorption shapes through

the inclusion of a shape parameter. This structural model parameterization typically includes clearance (CL),

central volume of distribution (V1), intercompartmental clearance (Q), and peripheral volume of distribution

(V2) as the fundamental parameters [1] [2].

Parameter estimation in popPK modeling employs the nonlinear mixed-effects approach, which

simultaneously estimates both fixed effects (population typical values) and random effects (interindividual,

interoccasion, and residual variability). The objective function value (OFV), calculated as minus twice the

log-likelihood of the data, serves as a key metric for model comparison, with lower values indicating better

model fit. During structural model development, the Akaike Information Criterion (AIC) and Bayesian

Information Criterion (BIC) are commonly used to compare candidate models while penalizing for

increasing complexity:

where np represents the number of parameters in the model and N is the number of observations. A

difference in BIC of >10 between models is considered "very strong" evidence in favor of the model with the

lower BIC, while differences of 2-6 represent "positive" evidence [2].

Statistical Model Specification

The statistical model component accounts for the unexplained variability in the population and consists of

three primary elements: interindividual variability (IIV), interoccasion variability (IOV), and residual

unexplained variability (RUV). IIV describes the variability of pharmacokinetic parameters between

individuals and is typically modeled using an exponential error structure according to the following equation:

where P_i is the parameter value for individual i, P_pop is the population typical value, and η_i represents

the individual-specific random effect following a normal distribution with mean zero and variance ω². IOV

accounts for variability within the same individual on different occasions, while RUV encompasses

measurement error, model misspecification, and other unexplained sources of variability. For ISA, the

proportional error model has been successfully implemented to characterize RUV, which assumes the

residual error is proportional to the predicted concentration [2].
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The high protein binding characteristics of ISA (>99%) present special considerations for the statistical

model. While most assays measure total drug concentrations (bound plus unbound), the pharmacologically

active fraction is the unbound drug. In cases where substantial variability in protein binding is anticipated

(e.g., in critically ill patients with hypoalbuminemia), the model may need to incorporate binding

relationships to accurately describe the exposure-response relationship. Additionally, the potential for

nonlinear protein binding at therapeutic concentrations should be evaluated, particularly given the high

binding percentage of ISA [2].

Covariate Model Development

Covariate analysis aims to identify and quantify relationships between patient-specific factors and

pharmacokinetic parameters, thereby explaining a portion of the IIV. The standard approach involves a

stepwise covariate modeling procedure, beginning with the development of a base model without

covariates, followed by forward inclusion and backward elimination steps. During forward inclusion,

covariates are individually added to the base model, and those producing a reduction in OFV greater than a

predefined significance level (typically p<0.05, corresponding to ΔOFV>3.84 for 1 degree of freedom) are

retained. The backward elimination step then removes covariates one by one, with only those requiring a

significant increase in OFV (typically p<0.01, ΔOFV>6.63) to be removed retained in the final model [1]

[3].

For continuous covariates such as total body weight, the standard power function is typically used:

where θ represents the estimated exponent describing the magnitude of the covariate effect. For categorical

covariates such as race or sex, the relationship is modeled using proportional adjustment factors:

where θ represents the fractional change in the parameter for a specific category. The most influential

covariates identified in ISA popPK models include body size metrics (weight, BMI, lean body weight), race,

and hepatic function, while age and sex have demonstrated relatively minor effects [1].

Software and Estimation Algorithms

Multiple software platforms are available for popPK model development, with NONMEM (Nonlinear

Mixed Effects Modeling) being the most widely used in the literature for ISA. Other popular options include
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Monolix, Phoenix NLME, and the open-source package nlmixr for R. The choice of software often depends

on institutional preferences, user familiarity, and regulatory considerations. Estimation algorithms commonly

employed include First-Order Conditional Estimation (FOCE) and Stochastic Approximation

Expectation Maximization (SAEM), with the latter generally providing more accurate estimates of random

effects parameters, particularly for complex models [2].

Recent advances have introduced machine learning approaches to automate popPK model development,

potentially reducing development time from weeks to days while improving model quality. These systems,

such as the pyDarwin framework, employ Bayesian optimization with random forest surrogates combined

with exhaustive local search to efficiently explore the vast model space. Such automated approaches have

demonstrated capability to identify model structures comparable to manually developed expert models while

evaluating fewer than 2.6% of the models in the search space, representing a promising advancement for

accelerating popPK analyses [4].

Start PopPK Analysis

Data Collection &
Preparation

Base Model
Development

Covariate Model
Development

Model Evaluation &
Validation

Validation Failed

Final Model
Selection

Validation
Successful

Model Application &
Simulations

Analysis Complete

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3636497/
https://www.nature.com/articles/s43856-025-01054-8
https://www.smolecule.com/products/s530858?utm_src=pdf-body-img
https://www.smolecule.com/products/s530858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Figure 1: Workflow for Population Pharmacokinetic Model Development. This diagram illustrates the

iterative process of popPK model building, beginning with data preparation and progressing through base

model development, covariate analysis, and model validation before final application. The red arrow

indicates the potential need to return to earlier stages if validation criteria are not met [2] [5].

Model Evaluation and Validation

Internal Validation Techniques

Internal validation methods are essential for ensuring the robustness and predictive performance of the

developed popPK model. Goodness-of-fit (GOF) plots represent the fundamental approach for assessing

model performance, including observed versus population-predicted concentrations (PRED), observed

versus individual-predicted concentrations (IPRED), conditional weighted residuals (CWRES) versus time,

and CWRES versus predictions. These graphical evaluations allow for the identification of systematic biases,

inadequacies in the structural model, and misspecification of variance models. For a well-performing model,

the observations should scatter randomly around the line of identity in PRED and IPRED plots, and residuals

should be evenly distributed around zero with no apparent trends [5].

Visual predictive checks (VPCs) provide another critical internal validation tool by comparing the

distribution of observed data with model-based simulations. Typically, 500-1000 datasets are simulated using

the final model parameters, and the percentiles of the observed data (e.g., 5th, 50th, and 95th) are overlaid on

the corresponding prediction intervals from the simulated data. Adequate model performance is indicated

when the observed percentiles fall within the confidence intervals of the simulated percentiles. For ISA

models, VPCs have demonstrated good predictive performance across the concentration-time profile,

confirming the suitability of the two-compartment structure with Weibull absorption [5].

Nonparametric bootstrap analysis is routinely employed to evaluate the precision and stability of

parameter estimates. This technique involves repeatedly sampling the original dataset with replacement

(typically 1000 times) and re-estimating model parameters for each bootstrap sample. The resulting

distribution of parameter estimates provides nonparametric confidence intervals, which should include the

original parameter estimates from the full dataset. Successful bootstrap analysis, with minimal convergence

failures and narrow confidence intervals, supports the robustness of the final model parameter estimates [5].
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External Validation and Model Qualification

External validation represents the most stringent approach for evaluating model performance, assessing the

model's predictive ability in an independent dataset not used for model development. This process involves

applying the final model to new data and evaluating its predictive performance using metrics such as mean

prediction error (MPE) for bias and root mean squared error (RMSE) for precision. For ISA models,

external validation has been performed in some studies by withholding a portion of the data during model

development and subsequently testing predictive performance, though opportunities remain for more

extensive external validation across diverse clinical settings [1].

The prediction-corrected VPC (pcVPC) has emerged as a valuable tool for models developed with rich

datasets that are intended for sparse data applications, as it normalizes predictions and observations by the

typical population prediction for each time point, thereby removing the variability due to dose and covariate

differences across individuals. This approach is particularly relevant for ISA models intended for therapeutic

drug monitoring applications or model-informed precision dosing in clinical practice. Additionally,

normalized prediction distribution errors (NPDE) provide a more rigorous statistical assessment of model

performance by accounting for the full distribution of predictions rather than just selected percentiles [5].

Model qualification for regulatory submission requires comprehensive documentation of the model

development process, including detailed rationale for all decisions regarding structural model selection,

covariate relationships, and variance models. The U.S. Food and Drug Administration and other regulatory

agencies expect a sensitivity analysis demonstrating that final parameter estimates are not unduly influenced

by outliers or specific individuals in the dataset. For ISA, the consistent structural model across multiple

independent studies and populations provides strong evidence of model validity and supports its use in

regulatory decision-making [1] [5].

Applications and Knowledge Gaps

Model-Informed Precision Dosing

PopPK models of ISA have enabled model-informed precision dosing approaches that optimize therapeutic

outcomes while minimizing toxicity risks. Through Monte Carlo simulations, these models can predict drug
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exposure for specific patient subpopulations, guiding dosing adjustments in clinical scenarios not fully

addressed in clinical trials. For example, simulations have confirmed that the standard dosing regimen

achieves target exposure in >90% of patients with invasive aspergillosis for MIC values up to 1 mg/L,

providing confidence in the regimen's efficacy across most clinical isolates. Additionally, the identification of

race-based differences in clearance has informed considerations for dose adjustments in Asian populations,

though formal recommendations require further clinical validation [1] [6].

The application of popPK models extends to special populations with altered physiology that may affect

drug exposure. While current labeling indicates that no dose adjustment is necessary for renal impairment or

mild to moderate hepatic impairment, popPK models provide the foundation for more nuanced

recommendations. For instance, in obese patients, the observed effects of body size on volume of distribution

may support weight-based dosing for individuals at the extremes of body weight, though clinical outcome

studies are needed to confirm the benefits of such approaches. Similarly, models can inform dosing in

pediatric patients, leveraging allometric scaling to bridge from adult pharmacokinetics [1] [7].

Future Research Directions

Despite significant advances in ISA popPK modeling, several knowledge gaps remain that warrant further

investigation. The current literature highlights the need for additional studies in patients with severe hepatic

impairment (Child-Pugh Class C), as existing models have limited data in this population. Similarly, more

research is needed to characterize ISA pharmacokinetics in patients receiving extracorporeal membrane

oxygenation (ECMO) or other forms of organ support, where altered physiology and drug-circuit

interactions may significantly impact drug exposure [1].

The integration of pharmacodynamic relationships into popPK models represents another important

frontier for research. While current models effectively describe drug exposure, enhanced understanding of

the exposure-response relationships for both efficacy and safety endpoints would strengthen the rationale for

therapeutic drug monitoring in specific clinical scenarios. Additionally, further exploration of the relationship

between unbound drug concentrations and antifungal activity may be valuable, particularly in critically ill

patients with altered protein binding. The development of mechanistic models that incorporate

immunological status and pathogen susceptibility could further individualize antifungal therapy and improve

outcomes in this challenging patient population [1] [3].
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Table 3: Knowledge Gaps and Future Research Directions in Isavuconazole PopPK

Research Area Current Status Future Needs

Severe Hepatic Impairment Limited data available PopPK studies in Child-Pugh Class C

patients

ECMO and Critical Care No dedicated studies Characterization in extracorporeal

support

Obese Population Covariate effects identified Weight-based dosing validation

studies

Exposure-Response
Relationships

Efficacy relationships

established

Safety correlation and TDM targets

Special Formulations Standard formulations

characterized

Alternative delivery systems

Conclusion

Population pharmacokinetic modeling of isavuconazole has substantially advanced our understanding of the

factors influencing drug exposure and variability in diverse patient populations. The consistent identification

of a two-compartment model with Weibull absorption across multiple independent studies provides strong

evidence for this structural model's validity. The comprehensive covariate analyses have revealed important

clinical factors affecting ISA pharmacokinetics, notably racial differences in clearance and the effects of

body size on volume of distribution, while confirming that renal impairment requires no dose adjustment.

These models have enabled model-informed drug development and support regulatory decisions, including

the extension of ISA labeling to pediatric patients. The application of popPK models through Monte Carlo

simulations has demonstrated the robustness of the standard dosing regimen across most patient

subpopulations and provided pharmacodynamic justification for MIC breakpoints. Future research should

focus on addressing knowledge gaps in special populations, validating emerging applications such as model-

informed precision dosing, and exploring innovative methodologies including machine learning approaches
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to further enhance the efficiency and predictive performance of popPK modeling in antifungal drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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